molecular formula C17H16ClNO4S B6412823 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261916-17-9

2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412823
CAS RN: 1261916-17-9
M. Wt: 365.8 g/mol
InChI Key: PFBJLTHXSJTXRY-UHFFFAOYSA-N
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Description

2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid (2C5PBA) is an organic compound that belongs to the group of compounds known as benzoic acids. It is a white, crystalline solid with a molecular weight of 285.64 g/mol. 2C5PBA is a widely used reagent in a variety of synthetic and analytical applications.

Scientific Research Applications

2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, such as 2-chloro-4-methylbenzoic acid and 2-chloro-5-methylbenzoic acid. It has also been used as a catalyst for the synthesis of heterocyclic compounds, such as pyrrolidines and indolines. 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has also been used in the synthesis of drug molecules, such as the anti-inflammatory drug ibuprofen.

Mechanism of Action

2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% acts as a proton donor, donating a proton to the substrate molecule. This protonation of the substrate molecule results in a change in the molecule's structure, which can then lead to a reaction. This type of protonation is known as a "nucleophilic substitution reaction".
Biochemical and Physiological Effects
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is not known to have any direct biochemical or physiological effects. However, it is known to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and improved muscle control.

Advantages and Limitations for Lab Experiments

2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and is commercially available. It is also relatively stable and non-toxic, making it safe to handle and store. The main limitation of 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is that it is not very soluble in water, which can limit its use in aqueous reactions.

Future Directions

There are several potential future directions for the use of 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%. One potential area of research is the use of 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in the synthesis of novel drugs or drug analogs. It could also be used in the synthesis of new materials or polymers, or as a catalyst for organic reactions. Additionally, further research could be done on the mechanism of action of 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%, as well as its biochemical and physiological effects.

Synthesis Methods

2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be synthesized by the reaction of 2-chlorobenzoic acid and 3-(pyrrolidinylsulfonyl)phenylhydrazine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and a suitable solvent, such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature, but can be heated to increase the reaction rate.

properties

IUPAC Name

2-chloro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-16-7-6-13(11-15(16)17(20)21)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBJLTHXSJTXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692328
Record name 4-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261916-17-9
Record name 4-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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